Cas no 1105190-76-8 (3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine structure](https://ja.kuujia.com/scimg/cas/1105190-76-8x500.png)
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropan-1-amine
- 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine
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- MDL: MFCD11986895
- インチ: 1S/C14H23N3O3S/c1-20-14-5-3-13(4-6-14)16-8-10-17(11-9-16)21(18,19)12-2-7-15/h3-6H,2,7-12,15H2,1H3
- InChIKey: CLAFYWBXRMGTCI-UHFFFAOYSA-N
- SMILES: C(N)CCS(N1CCN(C2=CC=C(OC)C=C2)CC1)(=O)=O
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239467-1.0g |
1105190-76-8 | 95% | 1.0g |
$628.0 | 2024-06-19 | ||
Enamine | EN300-239467-0.25g |
1105190-76-8 | 95% | 0.25g |
$579.0 | 2024-06-19 | ||
Life Chemicals | F2158-0349-5μmol |
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine |
1105190-76-8 | 90%+ | 5μl |
$63.0 | 2023-07-07 | |
Life Chemicals | F2158-0349-2mg |
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine |
1105190-76-8 | 90%+ | 2mg |
$59.0 | 2023-07-07 | |
Life Chemicals | F2158-0349-25mg |
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine |
1105190-76-8 | 90%+ | 25mg |
$109.0 | 2023-07-07 | |
Life Chemicals | F2158-0349-3mg |
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine |
1105190-76-8 | 90%+ | 3mg |
$63.0 | 2023-07-07 | |
Ambeed | A1077133-5g |
(3-([4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl)propyl)amine |
1105190-76-8 | 95% | 5g |
$824.0 | 2024-04-26 | |
Enamine | EN300-239467-0.5g |
1105190-76-8 | 95% | 0.5g |
$603.0 | 2024-06-19 | ||
Enamine | EN300-239467-10.0g |
1105190-76-8 | 95% | 10.0g |
$2701.0 | 2024-06-19 | ||
Enamine | EN300-239467-2.5g |
1105190-76-8 | 95% | 2.5g |
$1230.0 | 2024-06-19 |
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amineに関する追加情報
Professional Introduction to 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine (CAS No. 1105190-76-8)
3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 1105190-76-8, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of a sulfonyl group and a piperazine moiety makes it a valuable scaffold for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
The compound’s molecular architecture consists of a propylamine backbone substituted with a sulfonyl group linked to a piperazine ring, which is further functionalized with a 4-methoxyphenyl group. This specific arrangement not only contributes to its unique physicochemical properties but also opens up possibilities for interaction with various biological targets. The 4-methoxyphenyl substituent, in particular, is known for its ability to modulate receptor binding affinities, making it a key feature in drug design.
In recent years, there has been growing interest in the development of piperazine-based sulfonamides due to their potential as pharmacological intermediates. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and inflammation-related conditions. The research on 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine aligns with these trends, as it offers a versatile platform for exploring new drug candidates.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The sulfonyl group can serve as a pivot point for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility is crucial in drug discovery pipelines, where the ability to fine-tune molecular properties can significantly impact efficacy and selectivity.
Recent studies have highlighted the importance of sulfonamides in medicinal chemistry. These compounds are known for their ability to interact with biological targets through multiple mechanisms, including competitive inhibition and allosteric modulation. The structural features of 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine make it an attractive candidate for such interactions, particularly given the presence of both hydrophilic and hydrophobic regions that can engage with biological membranes and receptors.
The piperazine moiety is another critical feature of this compound, contributing to its potential as a pharmacological agent. Piperazines are widely recognized for their role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This makes them valuable candidates for treating conditions such as depression, anxiety, and neurodegenerative diseases. By incorporating a piperazine ring into the molecular structure, researchers can leverage these known pharmacological properties while exploring new therapeutic applications.
The synthesis of 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include sulfonylation reactions followed by nucleophilic substitution or condensation processes. Advances in synthetic methodologies have enabled more efficient and scalable production of such compounds, facilitating their use in both academic research and industrial applications.
In addition to its synthetic utility, this compound has shown promise in preclinical studies as a potential lead molecule for further development. Initial pharmacokinetic studies indicate favorable properties such as good solubility and stability under various conditions. These characteristics are essential for ensuring that the compound can be effectively formulated into drug products and administered to patients.
The integration of computational chemistry techniques has further enhanced the understanding of 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine’s behavior both in vitro and in silico. Molecular modeling studies have provided insights into how the compound interacts with target proteins at an atomic level, guiding the design of more potent derivatives. These computational approaches are becoming increasingly indispensable in modern drug discovery pipelines, complementing traditional experimental methods.
The role of this compound extends beyond mere intermediates; it also serves as a basis for exploring novel chemical entities (NCEs). By systematically modifying its structure through techniques such as combinatorial chemistry or library screening, researchers can identify new analogs with improved pharmacological profiles. This iterative process is crucial for developing drugs that meet stringent therapeutic requirements.
The growing body of research on sulfonamides and piperazine derivatives underscores their significance in contemporary medicinal chemistry. Compounds like 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine exemplify how structural complexity can be leveraged to develop innovative therapeutics. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that target them with high precision.
In conclusion, 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine (CAS No. 1105190-76-8) represents a fascinating compound with substantial potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing novel drugs targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to play a significant role in future therapeutic developments.
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